chemical structure and molecular weight of 8,14-Dihydroxyefavirenz
chemical structure and molecular weight of 8,14-Dihydroxyefavirenz
Executive Summary
8,14-Dihydroxyefavirenz (8,14-diOH-EFV) is a secondary, oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz (EFV).[1][2] Unlike the parent drug, which is a cornerstone in HIV-1 antiretroviral therapy, 8,14-diOH-EFV lacks significant antiviral potency.[3] However, recent pharmacokinetic and toxicological studies have elevated its status from a mere elimination product to a compound of interest regarding central nervous system (CNS) off-target effects.
This guide details the structural identity, physicochemical properties, and bio-analytical characterization of 8,14-diOH-EFV, providing researchers with the data necessary for metabolic profiling and therapeutic drug monitoring (TDM).
Chemical Identity and Structure
Nomenclature and Classification
The nomenclature "8,14" refers to the specific locants of hydroxylation on the Efavirenz scaffold. While "8" refers to the aromatic position on the benzoxazinone ring, "14" is a non-standard historical numbering often used in metabolic literature to denote the C1-position of the cyclopropyl ring.
-
Systematic Name (IUPAC): (4S)-6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one[4]
-
Common Name: 8,14-Dihydroxyefavirenz[1][2][3][4][5][6][7][8][9]
-
CAS Registry Number: 252343-27-4 (Chiral), 1189909-96-3 (Racemate)
-
Parent Compound: Efavirenz (Sustiva)
Molecular Specifications
The introduction of a hydroxyl group to the cyclopropyl moiety significantly alters the polarity and solubility profile compared to the parent drug.
| Property | Value | Technical Note |
| Molecular Formula | C₁₄H₉ClF₃NO₄ | Addition of two Oxygen atoms to parent (C₁₄H₉ClF₃NO₂). |
| Molecular Weight | 347.67 g/mol | Average mass.[10] |
| Monoisotopic Mass | 347.0172 Da | Essential for High-Resolution Mass Spectrometry (HRMS). |
| LogP (Predicted) | ~3.17 | More polar than Efavirenz (LogP ~4.53), facilitating renal excretion. |
| H-Bond Donors | 3 | Amide NH, Phenolic OH (C8), Cyclopropyl OH (C14). |
| PSA (Polar Surface Area) | 78.8 Ų | Increased PSA correlates with altered Blood-Brain Barrier (BBB) permeability. |
Metabolic Pathway and Biosynthesis
The CYP2B6 Cascade
The formation of 8,14-diOH-EFV is a sequential oxidative process primarily driven by the hepatic enzyme Cytochrome P450 2B6 (CYP2B6) .[1][3] This pathway is critical because CYP2B6 is highly polymorphic; patients with "slow metabolizer" genotypes (e.g., CYP2B6*6) accumulate higher levels of the parent drug and primary metabolites, potentially altering the ratio of 8,14-diOH-EFV.
-
Primary Oxidation: Efavirenz is hydroxylated at the C8 position to form 8-Hydroxyefavirenz (8-OH-EFV) . This is the major circulating metabolite and is known to be neurotoxic.[3]
-
Secondary Oxidation: 8-OH-EFV undergoes a second hydroxylation at the cyclopropyl ring (C14) to form 8,14-Dihydroxyefavirenz .[1]
-
Conjugation: Both hydroxyl groups serve as handles for Phase II conjugation (Glucuronidation via UGT enzymes), leading to rapid renal clearance.
Pathway Visualization
The following diagram illustrates the sequential oxidation logic and enzymatic governance.
Figure 1: Sequential oxidative metabolic pathway of Efavirenz mediated by CYP2B6, leading to the formation of 8,14-Dihydroxyefavirenz.[2]
Analytical Protocol: Detection and Quantification
For researchers validating 8,14-diOH-EFV in plasma or cerebrospinal fluid (CSF), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The following protocol outlines the critical parameters for a self-validating assay.
Sample Preparation (Protein Precipitation)
-
Matrix: Human Plasma or CSF.[11]
-
Internal Standard (IS): Use 8,14-Dihydroxyefavirenz-d4 (deuterated) to correct for matrix effects and ionization suppression.
-
Procedure:
-
Aliquot 100 µL of plasma.
-
Add 20 µL of IS working solution.
-
Precipitate proteins with 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Vortex for 30s and centrifuge at 14,000 x g for 10 min at 4°C.
-
Inject supernatant directly or evaporate and reconstitute in mobile phase.
-
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna 3µm, 100 x 2.0 mm).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[9]
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (preferred for benzoxazinones due to better sensitivity).
MRM Transitions (Negative Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 8,14-diOH-EFV | 346.0 [M-H]⁻ | 262.0 | ~25 |
| 8,14-diOH-EFV-d4 | 350.0 [M-H]⁻ | 266.0 | ~25 |
Note: The transition 346 > 262 typically corresponds to the loss of the cyclopropyl-acetylene moiety and decarboxylation, a characteristic fragmentation of the efavirenz scaffold.
Biological Relevance & Safety Profile
Antiviral Activity
8,14-diOH-EFV is considered pharmacologically inactive against HIV-1 Reverse Transcriptase. The hydroxylation at the cyclopropyl group interferes with the hydrophobic pocket binding required for NNRTI efficacy.
Neuroactivity and Toxicity
While the primary metabolite (8-OH-EFV) is a potent neurotoxin implicated in Efavirenz-associated neuropsychiatric side effects (dizziness, insomnia, depression), 8,14-diOH-EFV presents a different profile:
-
Cytotoxicity: Generally lower cytotoxicity in neuronal cultures compared to 8-OH-EFV.
-
CYP46A1 Activation: Recent studies indicate that 8,14-diOH-EFV can cross the blood-brain barrier and allosterically activate CYP46A1 (cholesterol 24-hydroxylase) in the brain. This activation enhances brain cholesterol turnover, suggesting a potential (unintended) therapeutic mechanism in neurodegenerative models like Alzheimer's, distinct from the parent drug's toxicity.
References
-
Mutlib, A. E., et al. (1999).[1][11] "Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways." Drug Metabolism and Disposition. Link
-
Ward, B. A., et al. (2003).[1][3][9] "Cytochrome P450 2B6 (CYP2B6) Is the Main Catalyst of Efavirenz Hydroxylation in Humans."[1][2][3][9][11] Clinical Pharmacology & Therapeutics. Link
-
Mast, N., et al. (2014). "Stimulation of Cyp46a1 Activity by Efavirenz Metabolites." PLOS ONE. Link
-
Avery, L. B., et al. (2013).[3] "Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid."[11] Journal of Acquired Immune Deficiency Syndromes. Link
-
PubChem Compound Summary. (2023). "8,14-Dihydroxyefavirenz."[1][3][4][5][6][7][10][9][12][13][14] National Center for Biotechnology Information. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Efavirenz Metabolism: Influence of Polymorphic CYP2B6 Variants and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. 8,14-Dihydroxyefavirenz | C14H9ClF3NO4 | CID 16725849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rac 8,14-Dihydroxy Efavirenz | 1189909-96-3 [sigmaaldrich.cn]
- 9. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. International Laboratory USA [intlab.org]
- 11. Compartmentalization and Antiviral Effect of Efavirenz Metabolites in Blood Plasma, Seminal Plasma, and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PubChemLite - 8,14-dihydroxyefavirenz (C14H9ClF3NO4) [pubchemlite.lcsb.uni.lu]
- 13. kmpharma.in [kmpharma.in]
- 14. veeprho.com [veeprho.com]
